4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C28H27N5O2S2 and its molecular weight is 529.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
A key area of research involves the development of synthesis methodologies for compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin class. For instance, innovative strategies for intramolecular oxidative N-N bond formation have facilitated the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, showcasing a metal-free approach to constructing complex molecular skeletons through direct oxidative bond formations (Zheng et al., 2014). This methodology emphasizes efficiency, highlighting short reaction times and high yields, which are crucial for advancing chemical synthesis in research applications.
Potential Biological Activities
Another critical aspect of scientific research on these compounds is the exploration of their potential biological activities. Studies on thieno and furopyrimidine derivatives, for example, have revealed antimicrobial properties, indicating a promising avenue for developing new antimicrobial agents (Hossain & Bhuiyan, 2009). Such findings are essential for addressing ongoing challenges in treating infections resistant to conventional antibiotics.
Chemical Properties and Applications
Research also delves into the chemical properties and applications of these compounds, including their potential use in creating new materials or as intermediates in the synthesis of more complex molecules. The synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives demonstrates the versatility of these compounds in forming a basis for further chemical exploration and application (Davoodnia et al., 2008).
Properties
IUPAC Name |
12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S2/c1-18(2)21-9-5-19(6-10-21)16-32-26(35)25-23(13-15-36-25)33-27(32)29-30-28(33)37-17-20-7-11-22(12-8-20)31-14-3-4-24(31)34/h5-13,15,18H,3-4,14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHXYLUOZQIBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)N6CCCC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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